REACTION_CXSMILES
|
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].C(=O)([O-])[O-].[K+].[K+].[C:16](=S)=[S:17].CI.[CH3:21][S:22]([CH3:24])=O>>[C:3]([C:2](=[C:21]([S:17][CH3:16])[S:22][CH3:24])[C:1]([O:7][CH2:8][CH3:9])=[O:6])(=[O:4])[CH3:5] |f:1.2.3|
|
Name
|
|
Quantity
|
53.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
29.3 g
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Name
|
120.0g
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
ice water
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To the resultant is added
|
Type
|
CUSTOM
|
Details
|
at 10° C.
|
Type
|
STIRRING
|
Details
|
by stirring at 10° C. for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
of 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
which is stirred at the same temperature for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
is reverted to room temperature
|
Type
|
STIRRING
|
Details
|
the reaction mixture is stirred for one hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
WASH
|
Details
|
The extract is washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C(C(=O)OCC)=C(SC)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 66 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |